molecular formula C14H8N4 B3048265 Benzonitrile, 2,2'-(1,2-diazenediyl)bis- CAS No. 16288-72-5

Benzonitrile, 2,2'-(1,2-diazenediyl)bis-

Cat. No.: B3048265
CAS No.: 16288-72-5
M. Wt: 232.24 g/mol
InChI Key: SPYQEQAAVVUZCF-UHFFFAOYSA-N
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Description

Benzonitrile, 2,2’-(1,2-diazenediyl)bis-: is an organic compound with the molecular formula C14H8N4 It is a diazo compound, characterized by the presence of a diazenediyl group (-N=N-) linking two benzonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 2,2’-(1,2-diazenediyl)bis- typically involves the reaction of benzonitrile with a diazonium salt. One common method is the diazotization of aniline derivatives followed by coupling with benzonitrile. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazo linkage.

Industrial Production Methods

Industrial production of Benzonitrile, 2,2’-(1,2-diazenediyl)bis- may involve large-scale diazotization processes, where the reactants are mixed in controlled environments to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzonitrile, 2,2’-(1,2-diazenediyl)bis- can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction of the diazo group can yield amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the diazo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines and alcohols.

Major Products Formed

    Oxidation: Formation of nitro compounds or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Benzonitrile, 2,2’-(1,2-diazenediyl)bis- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzonitrile, 2,2’-(1,2-diazenediyl)bis- involves its interaction with molecular targets through the diazo group. The diazo linkage can undergo homolytic or heterolytic cleavage, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile, 2,2’-(1,2-diazenediyl)bis-: shares similarities with other diazo compounds such as azobenzene and diazobenzene derivatives.

    Azobenzene: Known for its photoresponsive properties and used in molecular switches and sensors.

    Diazobenzene Derivatives: Utilized in the synthesis of azo dyes and pigments.

Uniqueness

Benzonitrile, 2,2’-(1,2-diazenediyl)bis- is unique due to its specific structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(2-cyanophenyl)diazenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4/c15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYQEQAAVVUZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N=NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298728
Record name 2,2'-(e)-diazene-1,2-diyldibenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16288-72-5
Record name NSC125608
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125608
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-(e)-diazene-1,2-diyldibenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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